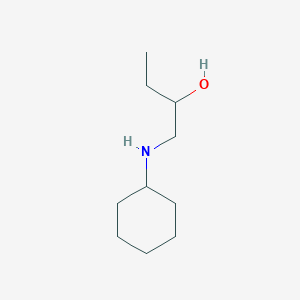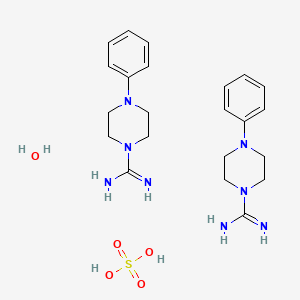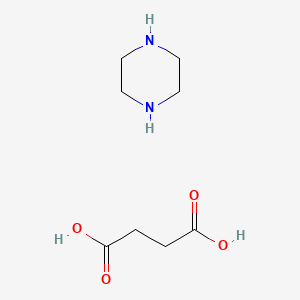![molecular formula C13H10BrNO B6354666 4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90% CAS No. 15597-75-8](/img/structure/B6354666.png)
4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%
Descripción general
Descripción
4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90% (hereafter referred to as 4-Bromo-2) is a chemical compound with a wide range of applications in scientific research. It is a brominated phenol and is used in a variety of research settings, including in the study of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-Bromo-2 has many applications in scientific research. It has been used as a reagent in the synthesis of novel compounds, such as heterocyclic compounds and polymers. It has also been used as a catalyst in the synthesis of organic compounds, such as amino acids and peptides. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of dyes for use in the textile industry.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2 is not fully understood. However, it is believed that the bromine atom in the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. This can lead to the formation of novel compounds and the synthesis of new materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2 have not been extensively studied. However, it has been shown to have some effects on the activity of enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs. Additionally, it has been shown to affect the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-2 in scientific research include its low cost and its ability to facilitate the formation of novel compounds. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use. For example, it can be difficult to obtain large quantities of the compound, and it can be difficult to synthesize compounds using 4-Bromo-2 in a laboratory setting.
Direcciones Futuras
There are many potential future directions for the use of 4-Bromo-2 in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, or in the development of new materials. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, it could be used to improve the efficiency of existing pharmaceuticals and to develop new methods for synthesizing compounds.
Métodos De Síntesis
The synthesis of 4-Bromo-2 involves the reaction of 4-bromophenol with 2-phenyl-1-iminomethylbenzene. First, the 4-bromophenol is reacted with 2-phenyl-1-iminomethylbenzene in a basic medium, such as sodium hydroxide, to form a bromoiminomethylphenol intermediate. This intermediate is then further reacted with a reducing agent, such as sodium borohydride, to form the desired product, 4-Bromo-2.
Propiedades
IUPAC Name |
4-bromo-2-(phenyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNXKBHOIRKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419868 | |
| Record name | NSC201830 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[(E)-(phenylimino)methyl]phenol | |
CAS RN |
15597-75-8 | |
| Record name | NSC201830 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC201830 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)
![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)

![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)


![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)
![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)



